molecular formula C13H12FNO B13719403 (5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol

(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol

Katalognummer: B13719403
Molekulargewicht: 217.24 g/mol
InChI-Schlüssel: WCPVKIWIYKRNDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol is an organic compound that features a biphenyl structure with an amino group, a fluoro substituent, and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, where a boronic acid derivative of one biphenyl component is coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Amino-3’-fluoro-[1,1’-biphenyl]-3-yl)methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a fluoro substituent allows for versatile chemical modifications and interactions with biological targets .

Eigenschaften

Molekularformel

C13H12FNO

Molekulargewicht

217.24 g/mol

IUPAC-Name

[3-amino-5-(3-fluorophenyl)phenyl]methanol

InChI

InChI=1S/C13H12FNO/c14-12-3-1-2-10(6-12)11-4-9(8-16)5-13(15)7-11/h1-7,16H,8,15H2

InChI-Schlüssel

WCPVKIWIYKRNDS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.